N,N-Diethyl-3-fluoro-5-vinylbenzamide
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Overview
Description
N,N-Diethyl-3-fluoro-5-vinylbenzamide is an organic compound characterized by the presence of a fluorine atom, a vinyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-fluoro-5-vinylbenzamide typically involves the reaction of 3-fluoro-5-vinylbenzoic acid with diethylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-fluoro-5-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce saturated amides.
Scientific Research Applications
N,N-Diethyl-3-fluoro-5-vinylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-3-fluoro-5-vinylbenzamide exerts its effects depends on its interaction with specific molecular targets. The presence of the fluorine atom and vinyl group may influence its binding affinity and reactivity with enzymes or receptors. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-Diethyl-3-chloro-5-vinylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
N,N-Diethyl-3-fluoro-5-ethylbenzamide: Similar structure but with an ethyl group instead of a vinyl group.
Uniqueness
N,N-Diethyl-3-fluoro-5-vinylbenzamide is unique due to the presence of both a fluorine atom and a vinyl group, which may confer distinct chemical properties and reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-ethenyl-N,N-diethyl-5-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-4-10-7-11(9-12(14)8-10)13(16)15(5-2)6-3/h4,7-9H,1,5-6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFABWTLENGNKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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